(R)-1-(4-Iodophenyl)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

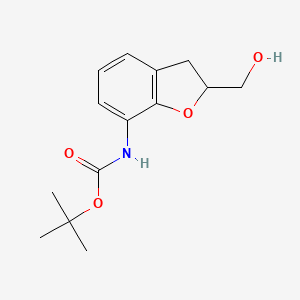

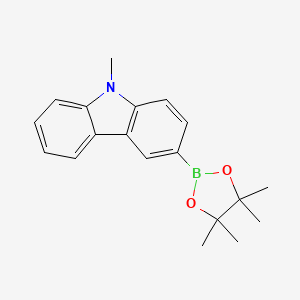

“®-1-(4-Iodophenyl)ethanamine hydrochloride” is likely a derivative of phenylethylamine, a class of compounds that contain a phenethylamine skeleton, which consists of a phenyl ring bound to an amino (NH2) group through an ethyl chain .

Molecular Structure Analysis

The molecular structure of “®-1-(4-Iodophenyl)ethanamine hydrochloride” would consist of a phenyl ring (a six-membered carbon ring with alternating double bonds) with an iodine atom attached at the 4-position. The phenyl ring would be attached to an ethylamine group (an ethyl group attached to an amino group) at the 1-position .Chemical Reactions Analysis

As a phenethylamine derivative, “®-1-(4-Iodophenyl)ethanamine hydrochloride” could potentially undergo a variety of chemical reactions. The presence of the iodine atom might make the compound susceptible to halogen exchange reactions or dehalogenation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-1-(4-Iodophenyl)ethanamine hydrochloride” would depend on its specific molecular structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Efficient Synthesis and Resolution

An efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, has been described. This process involves the resolution using R-(−)-mandelic acid as a resolving agent, highlighting a method for obtaining optically pure enantiomers crucial for drug synthesis and material science applications (Mathad et al., 2011). Similarly, another study presents a synthesis suitable for the large-scale production of the hydrochloride salt of (R)-1-(naphthalen-1-yl)ethanamine, underlining its importance in the synthesis of cinacalcet hydrochloride, a drug used for treating secondary hyperparathyroidism (Mathad et al., 2011).

Antiamoebic and Anticancer Activity

Research on the synthesis and characterization of chalcones bearing N-substituted ethanamine revealed their potential antiamoebic activity against Entamoeba histolytica and cytotoxicity towards A549 non-small cell lung cancer cell lines. This indicates the potential use of (R)-1-(4-Iodophenyl)ethanamine hydrochloride derivatives in developing treatments for amoebiasis and cancer (Zaidi et al., 2015).

Multifunctional Biocide Application

2-(Decylthio)ethanamine hydrochloride, a compound structurally related to this compound, has been identified as a new multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae. It also exhibits biofilm and corrosion inhibition properties, suggesting potential applications in recirculating cooling water systems (Walter & Cooke, 1997).

Enriched Isotope Preparation

The preparation of 18O, 15N, and 14C enriched N-methyl-2-(4-nitrophenoxy)-ethanamine hydrochlorides for radiopharmaceutical applications demonstrates the compound's utility in medical diagnostics and research, providing a method for tracing biological pathways and drug metabolism (Yilmaz & Shine, 1988).

Asymmetric Synthesis Applications

Studies on the asymmetric synthesis of primary 1-(aryl)alkylamines by nucleophilic 1,2-addition of organolithium reagents to hydroxyoxime ethers highlight the compound's role in synthesizing enantiomerically pure substances. This methodology is pivotal in the synthesis of G-protein-coupled receptor ligands, showcasing its significance in pharmaceutical development (Atobe et al., 2004).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1R)-1-(4-iodophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYFIOFVFANOJA-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)I)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972081 |

Source

|

| Record name | 1-(4-Iodophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56639-48-6 |

Source

|

| Record name | 1-(4-Iodophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-4-nitro-1H-benzo[d]imidazole](/img/structure/B577749.png)

![6'-Methyl-[3,3'-bipyridin]-4-amine](/img/structure/B577750.png)

![Carbonic acid, 4-(1,1-diMethylethyl)-2-[2-[(Methoxycarbonyl)oxy]-1,1-diMethylethyl]phenyl Methyl est](/img/no-structure.png)